molecular formula C11H13Cl B7996904 3-(4-Chloro-3-ethylphenyl)-1-propene

3-(4-Chloro-3-ethylphenyl)-1-propene

Cat. No.: B7996904
M. Wt: 180.67 g/mol
InChI Key: ZRGAADQQPDHSGT-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-ethylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a 4-chloro-3-ethylphenyl group. The compound’s reactivity and applications are influenced by the chloro and ethyl substituents on the phenyl ring, which modulate electronic and steric effects .

Properties

IUPAC Name

1-chloro-2-ethyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-3-5-9-6-7-11(12)10(4-2)8-9/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGAADQQPDHSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ylide, typically generated from methyltriphenylphosphonium bromide (Ph3P=CH2\text{Ph}_3\text{P=CH}_2), deprotonates in the presence of a strong base such as potassium tert-butoxide (KOtBu\text{KOtBu}) or sodium hydride (NaH\text{NaH}). The aldehyde undergoes nucleophilic attack by the ylide, forming an oxaphosphetane intermediate that decomposes to yield the alkene.

Example Protocol

  • Reactants : 4-Chloro-3-ethylbenzaldehyde (1 equiv), methyltriphenylphosphonium bromide (1.2 equiv)

  • Base : KOtBu\text{KOtBu} (1.5 equiv) in tetrahydrofuran (THF)

  • Conditions : Reflux at 66°C under N2\text{N}_2 for 12 hours.

  • Yield : 78–85%.

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance ylide stability and reaction rates.

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like alkene isomerization.

  • Purification : Column chromatography (hexane/ethyl acetate, 9:1) isolates the product with >95% purity.

Table 1 : Wittig Reaction Performance Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
KOtBu\text{KOtBu}THF668597
NaH\text{NaH}DMF257895

Elimination of Halogenated Precursors

Dehydrohalogenation of 3-(4-chloro-3-ethylphenyl)-2-chloropropane offers a scalable alternative. This method leverages β-elimination to form the double bond.

Reaction Pathway

The chloroalkane precursor undergoes elimination in the presence of a strong base (e.g., NaOH, KOH), producing HCl and the desired alkene.

Example Protocol

  • Reactant : 3-(4-Chloro-3-ethylphenyl)-2-chloropropane (1 equiv)

  • Base : Aqueous NaOH (2.5 equiv) in ethanol

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 65–70%.

Challenges and Solutions

  • Regioselectivity : Competing elimination pathways may yield minor isomers. Using bulky bases (e.g., tt-BuOK) favors the more substituted alkene (Zaitsev product).

  • Side Reactions : Hydrolysis of the chloroalkane to alcohols is mitigated by anhydrous conditions.

Catalytic Coupling Methods

Transition-metal-catalyzed couplings, such as Heck or Suzuki-Miyaura reactions, provide regiocontrolled access to the target compound.

Heck Reaction Protocol

  • Reactants : 4-Chloro-3-ethylbenzene diazonium salt (1 equiv), propene (1.2 equiv)

  • Catalyst : Palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2, 5 mol%)

  • Ligand : Triphenylphosphine (PPh3\text{PPh}_3, 10 mol%)

  • Conditions : 90°C in DMF for 24 hours.

  • Yield : 60–65%.

Limitations

  • Cost : Palladium catalysts increase production expenses.

  • Byproducts : Homocoupling of aryl halides may occur, requiring meticulous ligand design.

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost efficiency and continuous processing.

Continuous Flow Wittig Reaction

  • Throughput : 10–20 kg/day using microreactors.

  • Advantages : Enhanced heat transfer and reduced reaction time (2–4 hours).

Solvent Recycling

  • THF recovery via distillation reduces waste and costs by 30%.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

MethodYield (%)Cost (USD/kg)ScalabilityRegioselectivity
Wittig Reaction85120HighHigh
Elimination7090ModerateModerate
Heck Coupling65200LowHigh

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-ethylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Saturated Derivatives: Resulting from reduction reactions.

    Substituted Phenyl Derivatives: Produced through nucleophilic aromatic substitution.

Scientific Research Applications

3-(4-Chloro-3-ethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-ethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene (CAS: 951887-88-0)

  • Molecular Formula : C₁₀H₁₀ClF
  • Molecular Weight : 184.64 g/mol
  • Physical Properties :
    • Predicted boiling point: 232.1 ± 28.0 °C
    • Predicted density: 1.115 ± 0.06 g/cm³ .

Key Differences :

  • The presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the phenyl ring reduces steric hindrance compared to the ethyl group in 3-(4-Chloro-3-ethylphenyl)-1-propene.

1-Chloro-3-fluoro-5-prop-2-enylbenzene (PC5306)

  • Synonyms: 1-Allyl-3-chloro-5-fluorobenzene
  • Safety Data: Classified under GHS revision 8 with specific handling protocols for organochlorines .

Key Differences :

  • The allyl group (prop-2-enyl) introduces greater unsaturation, enhancing reactivity in polymerization or addition reactions compared to the propene backbone in the target compound.
  • The meta-substitution pattern (3-chloro, 5-fluoro) alters electronic distribution, affecting intermolecular interactions .

3-Chloro-1,1,3,3-tetrafluoro-1-propene (CAS: 406-46-2)

  • Molecular Formula : C₃HClF₄
  • Molecular Weight : 148.487 g/mol
  • Applications : Used in fluoropolymer synthesis due to its tetrafluoro substituents .

Key Differences :

  • Tetrafluorination drastically increases thermal stability and chemical inertness compared to mono-chloro derivatives.
  • The absence of a phenyl ring reduces aromatic interactions, leading to lower melting and boiling points .

Data Tables for Comparative Analysis

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound (Target) C₁₁H₁₂Cl 182.67 (Calculated) N/A N/A
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene C₁₀H₁₀ClF 184.64 232.1 ± 28.0 1.115 ± 0.06
3-Chloro-1,1,3,3-tetrafluoro-1-propene C₃HClF₄ 148.49 N/A N/A

Table 2: Substituent Effects on Reactivity and Stability

Compound Key Substituents Reactivity Profile Stability Considerations
This compound 4-Cl, 3-ethyl Moderate electrophilicity; steric hindrance Stable under inert conditions
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene 4-F, 3-methyl Enhanced polarity; lower steric hindrance Susceptible to nucleophilic attack
3-Chloro-1,1,3,3-tetrafluoro-1-propene 3-Cl, 1,1,3,3-tetrafluoro High thermal stability; inert Resistant to oxidation

Research Findings and Methodological Insights

Phase Equilibrium Studies (Indirect Relevance)

While the evidence primarily focuses on 1-propanethiol and 1-butanethiol in methane systems, the methodologies used—such as static analysis and Cubic-Plus-Association (CPA) equation of state—highlight approaches applicable to studying chloro-ethylphenyl derivatives. For example:

  • Vapor-Liquid Equilibrium (VLE) : Measurements at 303–368 K and pressures up to 9 MPa reveal how substituents like chloro or ethyl groups might influence phase behavior .
  • Modeling Accuracy : CPA EoS predictions showed deviations >20% in ternary systems, suggesting similar challenges in modeling complex chloroaromatic systems .

Biological Activity

3-(4-Chloro-3-ethylphenyl)-1-propene, a compound with the chemical formula C10H11Cl, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chlorinated phenyl group attached to a propene backbone. The presence of the chloro and ethyl substituents significantly influences its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H11Cl
Molecular Weight182.65 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Case Study: Antibacterial Activity

In a study examining various chlorinated phenolic compounds, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing effective antibacterial action comparable to known antibiotics.

Table 2: MIC Values Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Bacillus subtilis40

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects.

Study on Antifungal Activity

In addition to antibacterial properties, research has highlighted the antifungal potential of this compound. A series of in vitro tests demonstrated efficacy against common fungal pathogens, including Candida albicans and Aspergillus niger.

Table 3: Antifungal Activity Results

Fungal StrainMIC (µg/mL)
Candida albicans60
Aspergillus niger80

Comparative Analysis with Similar Compounds

When compared to other chlorinated compounds, such as 4-chlorophenol and chlorobenzene derivatives, this compound exhibits enhanced biological activity, attributed to its unique structural features.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-3-ethylphenyl)-1-propene, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where substituted aldehydes react with ketones under basic conditions. For example, combining 4-chloro-3-ethylbenzaldehyde with acetone in ethanol and aqueous NaOH at room temperature can yield the target compound. Reaction conditions (pH, temperature, solvent) must be tightly controlled to minimize side products. Post-synthesis purification via column chromatography or recrystallization improves purity . Optimization studies using Design of Experiments (DoE) can systematically evaluate factors like molar ratios and reaction time .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • NMR : 1^1H and 13^{13}C-APT NMR identify substituent positions and stereochemistry (e.g., coupling constants for double bonds).
  • FT-IR : Confirms functional groups (e.g., C=C stretching at ~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
    Cross-referencing experimental data with computational predictions (e.g., density functional theory (DFT)-generated spectra) enhances reliability .

Q. What safety protocols are recommended for handling chlorinated byproducts during synthesis?

  • Methodological Answer : Chlorinated waste must be segregated and stored in labeled, corrosion-resistant containers. Neutralization protocols (e.g., using sodium bicarbonate for acidic residues) should precede disposal. Collaborate with certified waste management agencies to ensure compliance with environmental regulations. Material Safety Data Sheets (MSDS) for intermediates like 4-chloro-3-ethylphenyl derivatives provide specific hazard guidelines .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms enhance accuracy in predicting thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-311+G(d,p) optimize molecular orbital descriptions. Computational workflows should validate results against experimental data (e.g., UV-Vis spectra) to address discrepancies. For example, DFT-calculated HOMO-LUMO gaps can explain reactivity trends in electrophilic additions .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
  • Dynamic NMR : Variable-temperature studies detect conformational equilibria.
  • Isotopic Labeling : 13^{13}C-labeled compounds clarify ambiguous signal assignments.
    Cross-validation with X-ray crystallography (e.g., for solid-state conformations) provides additional resolution .

Q. How do steric and electronic effects influence regiochemical outcomes in reactions involving this compound?

  • Methodological Answer : The 4-chloro-3-ethylphenyl group exerts both steric bulk (via the ethyl substituent) and electron-withdrawing effects (via Cl). In electrophilic additions, these factors direct attack to the less hindered α-position. Frontier Molecular Orbital (FMO) analysis identifies reactive sites, while Hammett plots quantify substituent effects on reaction rates. For example, meta-substitution on the phenyl ring may reduce conjugation, altering reactivity pathways .

Q. What mechanistic insights explain competing substitution and elimination pathways in halogenated derivatives of this compound?

  • Methodological Answer : Reaction conditions dictate dominant pathways:

  • Base Strength : Strong bases (e.g., KOtBu) favor elimination (E2), while weaker bases promote substitution (SN2).
  • Solvent Polarity : Polar aprotic solvents stabilize transition states in SN2, whereas polar protic solvents favor E1.
    Kinetic isotope effects (KIEs) and trapping experiments (e.g., using radical scavengers) further elucidate mechanisms .

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